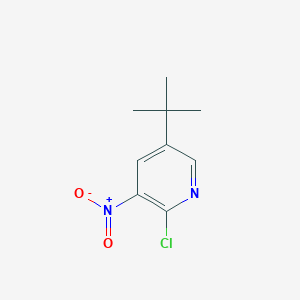
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole derivatives can be approached by starting from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates. These mercapto derivatives can be further functionalized to yield the chloromethyl and other substituted derivatives . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thionyl chloride to produce the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, which is an important intermediate for various applications .
Molecular Structure Analysis
The molecular structure of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is not directly discussed in the provided papers. However, the structure of related compounds, such as ethyl 1-(6-chloro-3-pyridylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has been analyzed, showing significant electron delocalization within the triazolyl system and stabilization through intramolecular hydrogen bonds . Additionally, the structure of 3-aryl-1,2,4-triazoles has been determined by X-ray crystallography, which could provide insights into the structural aspects of the chloromethylated triazoles .
Chemical Reactions Analysis
The reactivity of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole would be influenced by the presence of the chloromethyl group, which is a good leaving group and can participate in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives, such as the 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, which are synthesized by treating trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt is likely to be soluble in polar solvents such as chloroform, as indicated by its use in the synthesis process . The presence of the chloromethyl group would also make the compound susceptible to hydrolysis under basic conditions, potentially leading to the formation of the corresponding hydroxymethyl derivative.
Applications De Recherche Scientifique
-
Chloromethylation of Aromatic Compounds
- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Method : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
- Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Hyper Cross-linked Polymers (HCPs)
- Application : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. These extraordinary features as compared to other polymers, make HCPs, promising candidates for solving environmental pollution and catalysis as well as energy crisis .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
Propriétés
IUPAC Name |
3-(chloromethyl)-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSMMRGVDTMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)




![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)




